molecular formula C11H11NO2 B1280295 1-Benzylpyrrolidine-2,3-dione CAS No. 58486-00-3

1-Benzylpyrrolidine-2,3-dione

Cat. No.: B1280295
CAS No.: 58486-00-3
M. Wt: 189.21 g/mol
InChI Key: SYXGGMOJCHZAAY-UHFFFAOYSA-N
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Description

1-Benzylpyrrolidine-2,3-dione is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol It is a five-membered heterocyclic compound containing a pyrrolidine ring substituted with a benzyl group and two keto groups at positions 2 and 3

Biochemical Analysis

Biochemical Properties

1-Benzylpyrrolidine-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme monoamine oxidase (MAO), where this compound acts as an inhibitor . This inhibition affects the breakdown of monoamines, which are crucial neurotransmitters in the brain. Additionally, this compound has been found to interact with cytochrome P450 enzymes, influencing the metabolism of various substrates .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, it can alter the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines . This binding interaction is crucial for its role as a potential therapeutic agent in neurological disorders. Additionally, this compound can modulate the activity of cytochrome P450 enzymes, leading to changes in the metabolism of various drugs and endogenous compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, with a melting point of 98-100°C . It can degrade over extended periods, especially under conditions of high temperature and humidity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of monoamine oxidase and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have a neuroprotective effect by inhibiting monoamine oxidase and reducing oxidative stress . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolism affects the levels of various metabolites and can influence metabolic flux in cells. Additionally, this compound can modulate the activity of other enzymes involved in neurotransmitter metabolism, further impacting cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound’s distribution is influenced by its lipophilicity, which facilitates its accumulation in lipid-rich tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the mitochondria, where it interacts with monoamine oxidase . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the mitochondrial compartment . The compound’s presence in mitochondria is essential for its role in modulating oxidative stress and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylpyrrolidine-2,3-dione can be synthesized through several synthetic routes. One common method involves the cyclization of N-benzyl-α-amino acids under acidic conditions. The reaction typically requires a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzylpyrrolidine-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzylpyrrolidine-2,3-dione has several scientific research applications, including:

Comparison with Similar Compounds

    Pyrrolidine-2,3-dione: A closely related compound with similar structural features but lacking the benzyl group.

    Pyrrolidine-2,5-dione: Another related compound with keto groups at positions 2 and 5 instead of 2 and 3.

Uniqueness: 1-Benzylpyrrolidine-2,3-dione is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The benzyl group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug design .

Properties

IUPAC Name

1-benzylpyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-10-6-7-12(11(10)14)8-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXGGMOJCHZAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457560
Record name 1-benzylpyrrolidine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58486-00-3
Record name 1-benzylpyrrolidine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzylpyrrolidine-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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